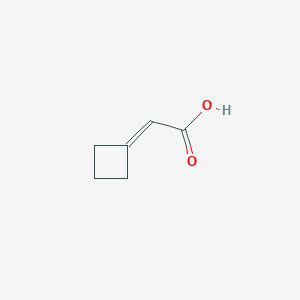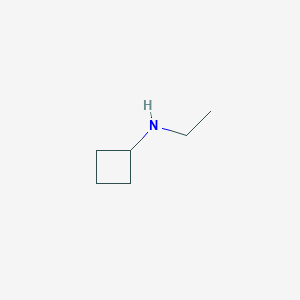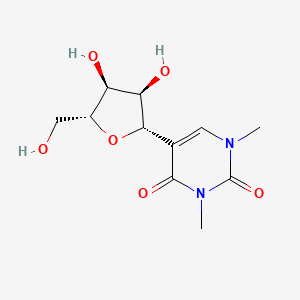
2-Cyclobutylideneacetic acid
Overview
Description
2-Cyclobutylideneacetic acid is a chemical compound with the linear formula C6H8O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2-Cyclobutylideneacetic acid involves complex chemical reactions . Some of the methods include aluminum chloride promoted [2+2] cycloadditions of ethyl 2,3-butadienoate to olefins .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutylideneacetic acid is represented by the linear formula C6H8O2 . The molecular weight of the compound is 112.13 g/mol .
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
2-Cyclobutylideneacetic acid and its related compounds have been utilized as crucial intermediates in chemical synthesis. For instance, cyclopropylideneacetates, sharing structural similarities with cyclobutylideneacetic acid, have been developed through a well-reproducible and inexpensive preparation process. These compounds have proven to be versatile multifunctional building blocks for organic synthesis, allowing for advanced syntheses in a variety of chemical contexts (Limbach, Dalai, & Meijere, 2004). Furthermore, novel tunable reactions involving cyclopropylideneacetic acids and esters have been developed, offering a pathway for the facile synthesis of compounds like 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, demonstrating the compound's versatility in organic chemistry (Huang & Zhou, 2002).
Bioactive Compound Synthesis and Pharmacological Applications
Cyclobutyl and cyclopropyl related compounds have been significant in the synthesis of bioactive compounds and drug development. For instance, novel aminophosphinic acids containing cyclobutane and 1,3-thiazole have been synthesized and tested for antimicrobial activity, indicating potential applications in developing new pharmacological agents (Koparir, Karaarslan, Orek, & Koparır, 2011). Moreover, compounds with cyclobutyl fragments have been increasingly influential in drug design due to their unique structural properties and have been categorized into various therapeutic fields, such as tumor and cancer drugs, nervous system drugs, analgesics, antiviral drugs, and gastrointestinal drugs (Ren, Pan, Zhang, & Rao, 2022).
Advanced Material Synthesis
Compounds related to cyclobutylideneacetic acid have also been pivotal in the synthesis of advanced materials. For example, cyclobutyl phenyl sulfide, a precursor of cyclobutyl phenyl sulfoxide, has been synthesized through a novel route involving reductive thiolation. This synthesis is crucial for producing potent glucokinase activators, which are promising for treating type 2 diabetes, demonstrating the compound's role in the development of advanced materials with biomedical applications (Fyfe & Rasamison, 2005).
Safety And Hazards
properties
IUPAC Name |
2-cyclobutylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWUGSRELMTOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620160 | |
| Record name | Cyclobutylideneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylideneacetic acid | |
CAS RN |
25021-04-9 | |
| Record name | Cyclobutylideneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclobutylideneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)




![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)







